molecular formula C12H18N2O B180634 (R)-4-benzyl-2-hydroxymethylpiperazine CAS No. 149715-46-8

(R)-4-benzyl-2-hydroxymethylpiperazine

Cat. No. B180634
CAS RN: 149715-46-8
M. Wt: 206.28 g/mol
InChI Key: PJMFGDYBTJEEDP-GFCCVEGCSA-N
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Description

(R)-4-benzyl-2-hydroxymethylpiperazine, also known as (R)-BHMP, is an organic compound with a variety of applications in scientific research. It is a derivative of piperazine and is a chiral molecule, meaning that it has two distinct forms that can be distinguished by their physical and chemical properties. (R)-BHMP is of particular interest to scientists due to its ability to act as a chiral template in a variety of synthetic reactions and its potential to be used as a chiral catalyst in biochemical reactions.

Scientific Research Applications

(R)-BHMP has a variety of applications in scientific research. It can be used as a chiral template in a variety of synthetic reactions, as it has the ability to form a variety of chiral compounds. It can also be used as a chiral catalyst in biochemical reactions, as it has the ability to selectively catalyze the formation of one of the two enantiomers of a given compound. Additionally, (R)-BHMP can be used as a chiral ligand in asymmetric catalysis, as it is able to selectively bind to one of the two enantiomers of a given compound.

Mechanism of Action

The mechanism by which (R)-BHMP acts as a chiral template or catalyst is not yet understood. However, it is thought to involve the formation of a complex between the (R)-BHMP molecule and the substrate molecule, which in turn leads to the preferential formation of one of the two enantiomers of the substrate. This is thought to be due to the preferential binding of the (R)-BHMP molecule to one of the two enantiomers of the substrate, which in turn leads to the preferential formation of that enantiomer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-BHMP are not yet fully understood. It is known to be non-toxic and non-irritating, and has been shown to have no adverse effects in laboratory animals. Additionally, it has been shown to have no effect on the activity of enzymes or other proteins in the body.

Advantages and Limitations for Lab Experiments

The main advantages of using (R)-BHMP in laboratory experiments are its low cost, ease of synthesis, and ability to selectively catalyze the formation of one of the two enantiomers of a given compound. The main limitation of using (R)-BHMP is its lack of understanding of the mechanism by which it acts as a chiral template or catalyst, as this limits its ability to be used in more complex reactions.

Future Directions

The future of (R)-BHMP research is promising. Further research into its mechanism of action could lead to the development of more efficient and selective chiral templates and catalysts. Additionally, further research into its biochemical and physiological effects could lead to its use in the development of new drugs and other therapeutic compounds. Finally, research into its potential applications in asymmetric catalysis could lead to the development of more efficient and selective catalysts for a variety of chemical reactions.

properties

IUPAC Name

[(2R)-4-benzylpiperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFGDYBTJEEDP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428014
Record name (R)-4-benzyl-2-hydroxymethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-benzyl-2-hydroxymethylpiperazine

CAS RN

149715-46-8
Record name (2R)-4-(Phenylmethyl)-2-piperazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149715-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-benzyl-2-hydroxymethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 45B (6 g, 22.87 mmol) in tetrahydrofuran (45.7 mL) was added to lithium aluminum hydride in tetrahydrofuran (30.9 mL, 61.8 mmol) dropwise with an addition funnel under nitrogen over 30 minutes. The reaction mixture was stirred at room temperature for 1 hour and then carefully quenched with water and 1 N NaOH (aqueous). The product was extracted once with dichloromethane, dried over Na2SO4 and concentrated to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.37-7.17 (m, 5H), 4.48 (t, J=5.4, 1H), 3.60 (t, J=6.5, 1H), 3.42 (q, J=13.1, 2H), 3.27-3.15 (m, 2H), 2.80 (dt, J=2.7, 11.4, 1H), 2.73-2.55 (m, 4H), 1.92 (td, J=3.0, 10.8, 1H), 1.81-1.72 (m, 1H), 1.60 (t, J=10.1, 1H); MS (ESI+) m/z 206.9 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.7 mL
Type
solvent
Reaction Step One
Quantity
30.9 mL
Type
solvent
Reaction Step One

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